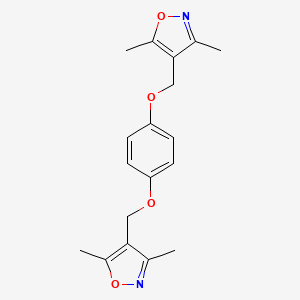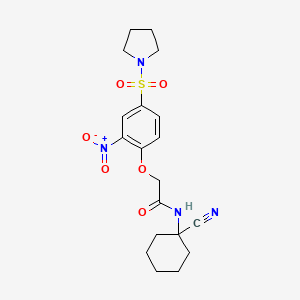![molecular formula C16H11F2N3O3S2 B2566236 3,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 303797-95-7](/img/structure/B2566236.png)
3,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide, also known as DFB, is a chemical compound that has shown potential as a therapeutic agent in various scientific research studies.
Scientific Research Applications
Synthesis and Polymer Applications
- Chain-growth Polycondensation for Well-defined Aramide : Research demonstrates the synthesis of poly(p-benzamide) with a defined molecular weight and low polydispersity, including block copolymers containing well-defined aramide. This process highlights the potential for creating precise polymeric materials, which could be relevant for developing new materials with specific mechanical, thermal, or chemical properties (Yokozawa et al., 2002).
Anticancer Activity
- Anticancer Evaluation of Benzamide Derivatives : A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines, showing significant potential for the development of new anticancer agents (Ravinaik et al., 2021).
Antimicrobial Activity
- Synthesis of Thiazole Derivatives as Antimicrobial Agents : Research into the synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives has shown some compounds to exhibit potent antimicrobial activity, suggesting applications in developing new antibiotics or disinfectants (Bikobo et al., 2017).
Antipathogenic Activity
- Synthesis and Antipathogenic Activity of Thiourea Derivatives : The development of acylthioureas and their evaluation against bacterial cells in both free and adherent states highlights the potential for creating new antimicrobial agents with antibiofilm properties, which could be crucial in medical and industrial contexts (Limban et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which this compound is a part of, are known to interact with their targets causing changes that lead to their various biological activities .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting a range of potential molecular and cellular effects .
properties
IUPAC Name |
3,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3S2/c17-13-6-1-10(9-14(13)18)15(22)20-11-2-4-12(5-3-11)26(23,24)21-16-19-7-8-25-16/h1-9H,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQUIPLBXFWBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-nitro-N-[3-[(3-nitrobenzoyl)amino]pyridin-4-yl]benzamide](/img/structure/B2566156.png)


![N-butyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2566160.png)

![(4-(Furan-2-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2566162.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2566166.png)

![diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2566170.png)
![3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2566171.png)
